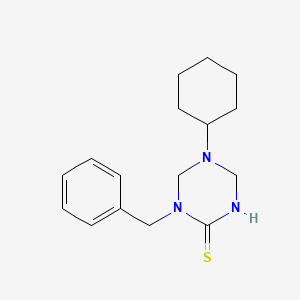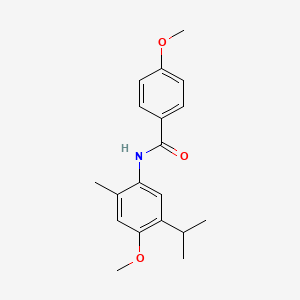
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.46 g/mol. This compound has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is not fully understood. However, it is known to interact with specific molecular targets in cells, leading to various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the activity of certain enzymes and receptors, leading to the regulation of various cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione in lab experiments include its high purity, solubility in organic solvents, and well-defined chemical structure. The compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Future Directions
There are several future directions for the research on 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a new class of drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a new type of polymer material for various applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione involves the reaction of benzyl isothiocyanate and cyclohexylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its potential as a new class of drugs that target specific molecular pathways. In material science, it has been investigated for its potential as a new type of polymer material.
properties
IUPAC Name |
1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16-17-12-19(15-9-5-2-6-10-15)13-18(16)11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLMPOMDPDOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)
![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)



![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)



![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)